Cas no 1691091-85-6 (1-[(Benzyloxy)methyl]-5-bromo-1H-1,2,4-triazol-3-amine)

1-[(Benzyloxy)methyl]-5-bromo-1H-1,2,4-triazol-3-amine is a brominated triazole derivative featuring a benzyloxymethyl substituent at the 1-position and an amine group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactive bromo and amine functionalities enable selective modifications, facilitating the construction of complex heterocyclic frameworks. The benzyloxymethyl group enhances solubility and stability, making it suitable for further functionalization under mild conditions. This compound is particularly valuable in medicinal chemistry for the design of triazole-based bioactive molecules, offering a balance of reactivity and structural diversity for targeted applications.
1-[(Benzyloxy)methyl]-5-bromo-1H-1,2,4-triazol-3-amine structure
1691091-85-6 structure
Product name:1-[(Benzyloxy)methyl]-5-bromo-1H-1,2,4-triazol-3-amine
CAS No:1691091-85-6
MF:C10H11BrN4O
Molecular Weight:283.124540567398
CID:5709428
PubChem ID:103098593

1-[(Benzyloxy)methyl]-5-bromo-1H-1,2,4-triazol-3-amine 化学的及び物理的性質

名前と識別子

    • EN300-783254
    • 1691091-85-6
    • 1-[(Benzyloxy)methyl]-5-bromo-1H-1,2,4-triazol-3-amine
    • インチ: 1S/C10H11BrN4O/c11-9-13-10(12)14-15(9)7-16-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,14)
    • InChIKey: YRVUDGUWDWJLEI-UHFFFAOYSA-N
    • SMILES: BrC1=NC(N)=NN1COCC1C=CC=CC=1

計算された属性

  • 精确分子量: 282.01162g/mol
  • 同位素质量: 282.01162g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 213
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66Ų
  • XLogP3: 2.1

1-[(Benzyloxy)methyl]-5-bromo-1H-1,2,4-triazol-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-783254-0.1g
1-[(benzyloxy)methyl]-5-bromo-1H-1,2,4-triazol-3-amine
1691091-85-6 95%
0.1g
$804.0 2024-05-22
Enamine
EN300-783254-0.5g
1-[(benzyloxy)methyl]-5-bromo-1H-1,2,4-triazol-3-amine
1691091-85-6 95%
0.5g
$877.0 2024-05-22
Enamine
EN300-783254-5.0g
1-[(benzyloxy)methyl]-5-bromo-1H-1,2,4-triazol-3-amine
1691091-85-6 95%
5.0g
$2650.0 2024-05-22
Enamine
EN300-783254-10.0g
1-[(benzyloxy)methyl]-5-bromo-1H-1,2,4-triazol-3-amine
1691091-85-6 95%
10.0g
$3929.0 2024-05-22
Enamine
EN300-783254-2.5g
1-[(benzyloxy)methyl]-5-bromo-1H-1,2,4-triazol-3-amine
1691091-85-6 95%
2.5g
$1791.0 2024-05-22
Enamine
EN300-783254-0.05g
1-[(benzyloxy)methyl]-5-bromo-1H-1,2,4-triazol-3-amine
1691091-85-6 95%
0.05g
$768.0 2024-05-22
Enamine
EN300-783254-0.25g
1-[(benzyloxy)methyl]-5-bromo-1H-1,2,4-triazol-3-amine
1691091-85-6 95%
0.25g
$840.0 2024-05-22
Enamine
EN300-783254-1.0g
1-[(benzyloxy)methyl]-5-bromo-1H-1,2,4-triazol-3-amine
1691091-85-6 95%
1.0g
$914.0 2024-05-22

1-[(Benzyloxy)methyl]-5-bromo-1H-1,2,4-triazol-3-amine 関連文献

1-[(Benzyloxy)methyl]-5-bromo-1H-1,2,4-triazol-3-amineに関する追加情報

1-[(Benzyloxy)methyl]-5-bromo-1H-1,2,4-triazol-3-amine: A Comprehensive Overview

The compound with CAS No. 1691091-85-6, commonly referred to as 1-[(Benzyloxy)methyl]-5-bromo-1H-1,2,4-triazol-3-amine, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is notable for its unique structural features and potential applications in drug design and materials science. Recent advancements in synthetic methodologies and computational modeling have further enhanced our understanding of its properties and functionalities.

1H-1,2,4-Triazoles are a class of heterocyclic compounds known for their versatility in chemical synthesis and their ability to act as scaffolds for various bioactive molecules. The presence of a benzyloxy group in this compound introduces additional complexity and functionality, making it a valuable substrate for further derivatization. The bromine substituent at the 5-position further modulates the electronic properties of the molecule, which is crucial for its reactivity and biological activity.

Recent studies have focused on the synthesis of this compound using environmentally friendly and efficient methods. For instance, researchers have employed catalytic cross-coupling reactions to construct the benzyloxy moiety with high precision. These methods not only improve the yield but also reduce the environmental footprint of the synthesis process. The use of microwave-assisted synthesis has also been explored, demonstrating its potential to accelerate reaction times while maintaining product quality.

The structural uniqueness of 1-[(Benzyloxy)methyl]-5-bromo-1H-1,2,4-triazol-3-amine makes it an attractive candidate for various applications. In the pharmaceutical industry, it has been investigated as a potential lead compound for anti-inflammatory and antitumor agents. Its ability to form stable complexes with metal ions has also led to its exploration in coordination chemistry and catalysis. Furthermore, its electronic properties make it a promising candidate for use in organic electronics and optoelectronic devices.

From a biological standpoint, this compound has shown moderate activity against several cancer cell lines in vitro. Researchers have attributed this activity to its ability to inhibit key enzymes involved in cell proliferation and survival pathways. Ongoing studies are focusing on optimizing its pharmacokinetic properties to enhance its bioavailability and reduce potential toxicity.

In terms of material science applications, 1H-1,2,4-triazole derivatives like this compound have been explored as precursors for metal-free organic frameworks (MOFs) and covalent organic frameworks (COFs). Their ability to form hydrogen bonds and coordinate with metal ions makes them ideal building blocks for constructing porous materials with tailored properties.

Looking ahead, the development of advanced characterization techniques such as X-ray crystallography and NMR spectroscopy will continue to play a pivotal role in elucidating the structural details of this compound. Computational methods like density functional theory (DFT) are also being increasingly utilized to predict its electronic properties and reactivity under various conditions.

In conclusion, CAS No. 1691091-85-6, or 1-[(Benzyloxy)methyl]-5-bromo-1H-1,2,4-triazol-3-amine, represents a significant advancement in heterocyclic chemistry. Its unique structure, coupled with recent breakthroughs in synthetic methodologies and biological applications, positions it as a promising candidate for future innovations across multiple disciplines.

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